molecular formula C4H4ClF3O2 B2932334 3-Chloro-4,4,4-trifluorobutanoic acid CAS No. 2228824-02-8

3-Chloro-4,4,4-trifluorobutanoic acid

Cat. No.: B2932334
CAS No.: 2228824-02-8
M. Wt: 176.52
InChI Key: YZMGUJZUSKJHNZ-UHFFFAOYSA-N
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Description

3-Chloro-4,4,4-trifluorobutanoic acid is an organic compound with the molecular formula C4H4ClF3O2. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by three fluorine atoms and one chlorine atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4,4-trifluorobutanoic acid typically involves the chlorination and fluorination of butanoic acid derivatives. One common method includes the reaction of 3-chlorobutanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is extracted. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of advanced catalysts and purification techniques ensures that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-hydroxy-4,4,4-trifluorobutanoic acid.

    Oxidation: Formation of 3-chloro-4,4,4-trifluorobutanone.

    Reduction: Formation of 3-chloro-4,4,4-trifluorobutanol.

Scientific Research Applications

3-Chloro-4,4,4-trifluorobutanoic acid is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.

    Industry: Used in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Chloro-4,4,4-trifluorobutanoic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. The chlorine atom can participate in nucleophilic substitution reactions, making the compound reactive towards various biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutanoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Chloro-4-fluorobutanoic acid: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.

    3,3,3-Trifluoropropanoic acid: Shorter carbon chain, leading to different physical and chemical characteristics.

Uniqueness

3-Chloro-4,4,4-trifluorobutanoic acid is unique due to the combination of chlorine and multiple fluorine atoms, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and properties.

Properties

IUPAC Name

3-chloro-4,4,4-trifluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O2/c5-2(1-3(9)10)4(6,7)8/h2H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMGUJZUSKJHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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